Epoprostenol sodium
Overview
Description
Epoprostenol sodium is the sodium salt of epoprostenol, formulated as a sterile lyophilized cake or powder for intravenous (IV) administration . It is a prostanoid vasodilator indicated for the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity . Epoprostenol is a naturally occurring prostaglandin that relaxes the blood vessels in the lungs and other parts of the body, and inhibits platelet clumping so that blood can flow more easily .
Synthesis Analysis
Epoprostenol is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . A new formulation of epoprostenol sodium containing arginine and sucrose excipients shows better stability at room temperature after preparing diluted solutions .
Molecular Structure Analysis
The chemical formula of Epoprostenol sodium is C20H32O5 . The average weight is 352.4651 and the monoisotopic weight is 352.224974134 .
Chemical Reactions Analysis
Epoprostenol has two major pharmacological actions: direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation . At low doses, there is vagally mediated bradycardia, but at higher doses, epoprostenol causes reflex tachycardia in response to direct vasodilation and hypotension .
Physical And Chemical Properties Analysis
Epoprostenol sodium is a solid . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Stability and Microbiological Properties
Epoprostenol sodium, primarily used for treating pulmonary arterial hypertension (PAH), presents stability challenges due to its short half-life in aqueous solution. A study on a new formulation, epoprostenol AM, demonstrated improved thermal stability and resistance to microbial growth, potentially enhancing convenience for patients (Lambert et al., 2012).
Pharmacokinetic and Pharmacodynamic Profiles
Comparative studies of different formulations of epoprostenol sodium in healthy men revealed comparable pharmacokinetic and pharmacodynamic profiles. These findings suggest bioequivalence among the formulations, ensuring similar efficacy and safety profiles (Nicolas et al., 2013).
Epoprostenol in Pulmonary Arterial Hypertension Treatment
Epoprostenol sodium is pivotal in the treatment of PAH. A study comparing two formulations, epoprostenol AM and GM, indicated similar safety, tolerability, and treatment effects in PAH, with AM showing greater stability at room temperature (Chin et al., 2014).
Use in Microvascular Surgery
Epoprostenol sodium was successfully used intraoperatively to prevent platelet thrombus during arterial microvascular anastomoses, highlighting its application in surgical settings (Gateley et al., 1996).
Intrapulmonary Shunting Observation
In primary pulmonary hypertension, continuous intravenous infusion of epoprostenol sodium led to intrapulmonary shunting and severe hypoxemia in two observed cases. This underscores the need for careful monitoring during epoprostenol therapy (Castro et al., 1998).
Lack of Tumor-Promoting Effects
A study on epoprostenol sodium inrats investigated its impact on liver carcinogenesis. The results demonstrated that epoprostenol sodium did not significantly influence the development of liver cell foci, suggesting it does not have tumor-promoting effects in this context (Kawabe et al., 2001).
Epoprostenol in Congestive Heart Failure
In a study assessing epoprostenol's effects on severe left ventricular failure, it was found that chronic intravenous therapy with epoprostenol did not improve symptoms or survival rates in congestive heart failure patients. In fact, there was a trend towards decreased survival, highlighting the need for careful consideration of its use in such conditions (Califf et al., 1997).
Improvements in Room Temperature Stability
Several studies have focused on developing new formulations of epoprostenol sodium to enhance its stability at room temperature. These improved formulations are important for patient convenience and adherence, particularly in the context of PAH treatment (Sitbon et al., 2012; Provencher et al., 2015), (Provencher et al., 2015).
Epoprostenol in Pediatric Cardiac Surgery
Epoprostenol sodium has also been used effectively as an alternative anticoagulant therapy in pediatric patients with heparin-induced thrombocytopenia undergoing heart transplant. This highlights its potential role in complex pediatric cardiac surgeries (Navaratnam et al., 2018).
Safety And Hazards
Future Directions
The maximum tolerable dosage of Epoprostenol sodium was lower than dosages reported in the literature. In future applications/trials, the up-titration process should push for higher dosages of epoprostenol in the occurrence of side effects, as the achievement of a high and effective dosage is crucial for the clinical benefit of the patients .
properties
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIPJMTZHDKEW-XQYLJSSYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046617 | |
Record name | Epoprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epoprostenol sodium | |
CAS RN |
61849-14-7 | |
Record name | Epoprostenol sodium [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061849147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epoprostenol sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPOPROSTENOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K04IQ1OF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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